Diethyl 2,5-diaminohexanedioate
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Overview
Description
2,5-Diamino-hexanedioic acid diethyl ester is a chemical compound with the molecular formula C10H20N2O4 It is an ester derivative of hexanedioic acid, featuring amino groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-hexanedioic acid diethyl ester typically involves the esterification of hexanedioic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The amino groups are introduced through subsequent reactions involving nitration followed by reduction.
Industrial Production Methods
Industrial production of 2,5-Diamino-hexanedioic acid diethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-hexanedioic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2,5-dinitro-hexanedioic acid diethyl ester.
Reduction: Regeneration of the original 2,5-Diamino-hexanedioic acid diethyl ester.
Substitution: Formation of hexanedioic acid and ethanol.
Scientific Research Applications
2,5-Diamino-hexanedioic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Mechanism of Action
The mechanism by which 2,5-Diamino-hexanedioic acid diethyl ester exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with proteins, potentially inhibiting their function. The ester groups can undergo hydrolysis, releasing hexanedioic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid diethyl ester: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,5-Diamino-hexanedioic acid: Lacks the ester groups, making it less suitable for industrial applications involving ester functionalities.
Uniqueness
2,5-Diamino-hexanedioic acid diethyl ester is unique due to the presence of both amino and ester groups, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C10H20N2O4 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
diethyl 2,5-diaminohexanedioate |
InChI |
InChI=1S/C10H20N2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 |
InChI Key |
ZDCIBJJKQWQDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)N)N |
Origin of Product |
United States |
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